4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide
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Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
The compound is involved in studies focused on the synthesis and characterization of novel heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials. For instance, research on thiophenylhydrazonoacetates highlights the creation of diverse heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, through reactions with various nitrogen nucleophiles (Mohareb et al., 2004). Moreover, the development of a new variant of the Migita reaction for carbon-sulfur bond formation underscores the importance of such chemical reactions in synthesizing complex molecules, potentially including our compound of interest (Norris & Leeman, 2008).
Therapeutic Potential and Biological Activity
Research has also explored the biological and therapeutic potentials of related compounds, focusing on their anti-inflammatory and anti-tumor properties. A study on 1,3,4-thiadiazoles containing pyrazole and pyrrole nuclei demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications of structurally similar compounds (Maddila et al., 2016). Furthermore, the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the importance of such compounds in developing new cancer treatments (Gomha et al., 2016).
Mechanistic Insights and Drug Design
The compound's involvement in studies providing mechanistic insights and contributing to drug design processes is evident. For example, phenylpyrrole derivatives have been evaluated as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS), showcasing the compound's relevance in designing drugs targeting specific enzymes involved in disease processes (Cara et al., 2009).
properties
IUPAC Name |
4-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-17(26-19(20-13)22-8-2-3-9-22)18(23)21-16(15-5-4-12-25-15)14-6-10-24-11-7-14/h2-5,8-9,12,14,16H,6-7,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJESYCNGFEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide |
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